

(S)-Norduloxetine: Technical Compendium & Characterization Guide

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Compound of Interest

Compound Name: (S)-Norduloxetine

CAS No.: 178273-35-3

Cat. No.: B3324045

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Molecular Identity & Physicochemical Core

(S)-Norduloxetine (also known as N-desmethylduloxetine) is the primary amine metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. Unlike its parent compound, which is a secondary amine, **(S)-norduloxetine** possesses a primary amino group, significantly altering its solubility profile and metabolic susceptibility.

Property	Specification
IUPAC Name	(3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine
Common Name	(S)-Norduloxetine; N-Desmethylduloxetine
CAS Number	178273-35-3
Molecular Formula	C ₁₇ H ₁₇ NOS
Molecular Weight	283.40 g/mol
Monoisotopic Mass	283.1031 Da
Chiral Center	One (S-configuration at C3)
pKa (Calculated)	~9.6 (Primary amine)
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in water (unless as HCl salt)

Pharmacological Significance & Metabolic Pathway[2]

While duloxetine is the primary therapeutic agent, **(S)-norduloxetine** represents a critical node in its metabolic clearance. Unlike the active metabolite of venlafaxine (desvenlafaxine), **(S)-norduloxetine** is not a major contributor to the in vivo therapeutic effect of the parent drug in humans. This is due to its rapid downstream conjugation and lower steady-state plasma concentrations relative to the parent compound [1].

Mechanism of Action (In Vitro Context)

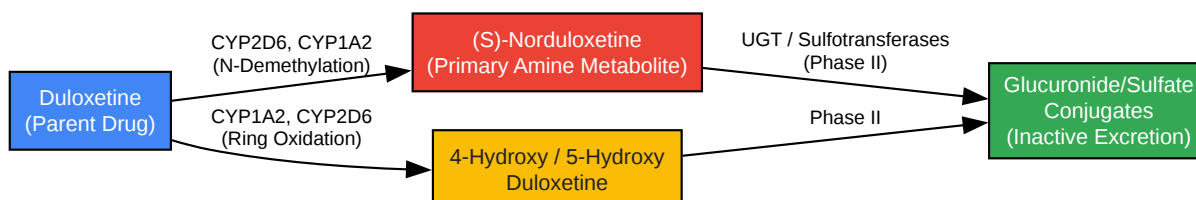
Although clinically subordinate to duloxetine, **(S)-norduloxetine** retains affinity for both the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). Structure-Activity Relationship (SAR) studies on aryloxy-propylamines indicate that N-demethylation of secondary amines often preserves transporter affinity, though selectivity ratios may shift [2].

- SERT Affinity: Retained (High)
- NET Affinity: Retained (Moderate)

- Clinical Status: Considered a transient metabolite rather than an active pharmaceutical ingredient (API).

Metabolic Cascade Visualization

The following diagram illustrates the formation of **(S)-norduloxetine** via CYP450-mediated demethylation and its subsequent clearance.



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Figure 1: Metabolic pathway of Duloxetine highlighting the formation and clearance of **(S)-Norduloxetine**.^[1]

Synthetic Methodology: De Novo Construction

For research standards or impurity profiling, isolating **(S)-norduloxetine** from biological matrices is inefficient. A de novo asymmetric synthesis is preferred. The protocol below utilizes a chiral amino-alcohol intermediate, avoiding the need for late-stage resolution.

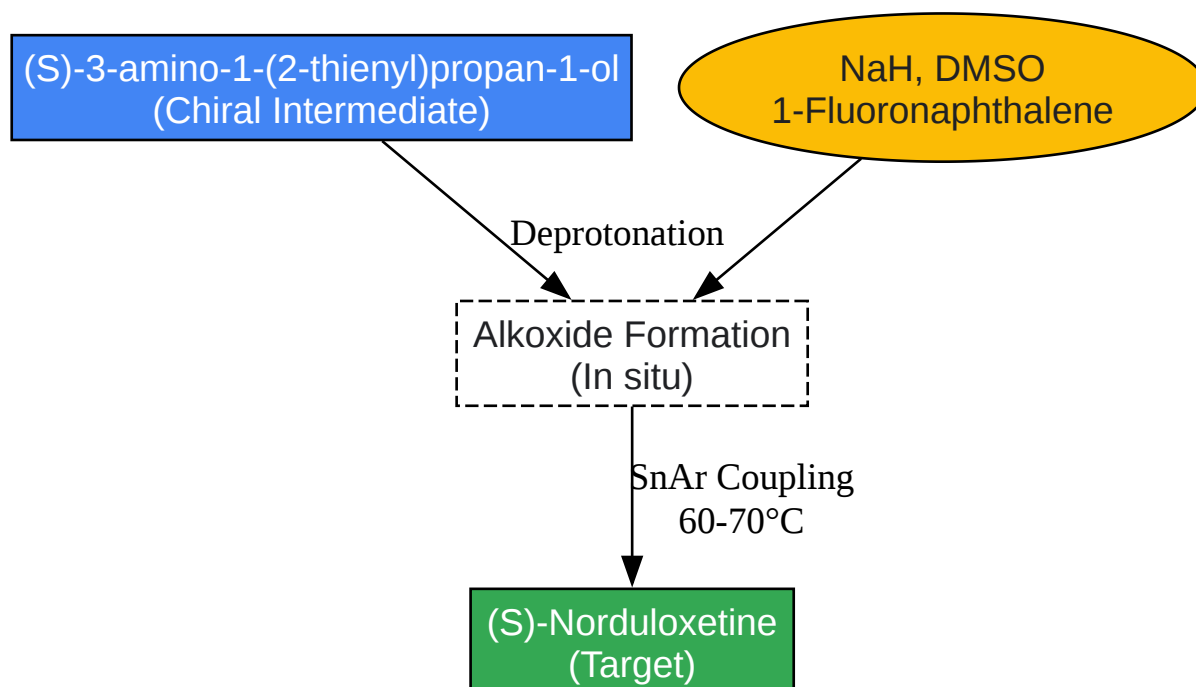
Protocol: Asymmetric Etherification

Reagents:

- Substrate: (S)-3-amino-1-(2-thienyl)propan-1-ol (Primary amino alcohol)
- Coupling Partner: 1-Fluoronaphthalene
- Base: Sodium Hydride (NaH, 60% dispersion in oil)
- Solvent: Dimethyl Sulfoxide (DMSO), anhydrous

Step-by-Step Workflow:

- Alkoxide Formation:
 - Charge a flame-dried reaction vessel with (S)-3-amino-1-(2-thienyl)propan-1-ol (1.0 eq) and anhydrous DMSO (10 V).
 - Cool to 0°C under nitrogen atmosphere.
 - Add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
 - Stir at 20–25°C for 1 hour to ensure complete deprotonation.
- Nucleophilic Aromatic Substitution (SnAr):
 - Add 1-Fluoronaphthalene (1.1 eq) dropwise to the alkoxide solution.
 - Heat the mixture to 60–70°C. Monitor via HPLC or TLC.
 - Reaction Logic: The naked alkoxide is a potent nucleophile in DMSO, displacing the fluoride on the naphthalene ring. The primary amine is less nucleophilic under these conditions and does not compete significantly.
- Workup & Isolation:
 - Quench with ice-cold water.
 - Extract with Ethyl Acetate (EtOAc).
 - Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
 - Purification: Convert to the Hydrochloride salt (HCl in ether) or purify via column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) to obtain **(S)-Norduloxetine**.



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Figure 2: Synthetic route for **(S)-Norduloxetine** from chiral amino-alcohol precursor.

Analytical Characterization (LC-MS/MS)

Quantification of **(S)-norduloxetine** in plasma or synthesis mixtures requires high sensitivity due to its polarity and lack of a methyl group (which can affect ionization efficiency compared to duloxetine).

Mass Spectrometry Parameters

The loss of the methyl group (-14 Da) shifts the precursor ion from m/z 298 (Duloxetine) to m/z 284.

- Ionization Mode: ESI Positive (+ve)
- Precursor Ion $[M+H]^+$: 284.1
- Key Product Ions (Fragmentation):
 - 154.1: Naphthyl moiety ($C_{10}H_7O^+$ or related fragment) - Quantifier

- 44.1: $\text{CH}_2=\text{NH}_2^+$ (Characteristic of primary amines) - Qualifier

Chromatographic Conditions (Recommended)

- Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 μm .
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes.
- Retention Time: **(S)-Norduloxetine** will elute earlier than Duloxetine due to increased polarity (Primary vs. Secondary amine).

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)
(S)-Norduloxetine	284.1	154.1	30	25
(S)-Norduloxetine	284.1	44.1	30	15
Duloxetine (Ref)	298.1	154.1	35	30

References

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Sources

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